Cas no 2137865-75-7 ((5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride)

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a 1,3,4-thiadiazole core. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives. Its reactive sulfonyl chloride group enables efficient coupling with amines, alcohols, or other nucleophiles, facilitating the introduction of the thiadiazole moiety into target molecules. The 5-ethyl substitution enhances lipophilicity, which can be advantageous in medicinal chemistry applications. The compound is valued for its stability under controlled conditions and its utility in constructing heterocyclic frameworks with potential biological activity. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
(5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride structure
2137865-75-7 structure
Product Name:(5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride
CAS No:2137865-75-7
MF:C5H7ClN2O2S2
MW:226.704277276993
CID:5908202
PubChem ID:165475150
Update Time:2025-06-11

(5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride
    • EN300-1120644
    • 2137865-75-7
    • Inchi: 1S/C5H7ClN2O2S2/c1-2-4-7-8-5(11-4)3-12(6,9)10/h2-3H2,1H3
    • InChI Key: QPRNPNXDDRAGHB-UHFFFAOYSA-N
    • SMILES: ClS(CC1=NN=C(CC)S1)(=O)=O

Computed Properties

  • Exact Mass: 225.9637475g/mol
  • Monoisotopic Mass: 225.9637475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 96.5Ų

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Additional information on (5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride

Comprehensive Analysis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl Chloride (CAS No. 2137865-75-7)

The compound (5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride (CAS No. 2137865-75-7) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a thiadiazole ring and a reactive sulfonyl chloride group, makes it a valuable intermediate for constructing complex molecules. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery, agrochemical development, and material science.

In recent years, the demand for heterocyclic compounds like (5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride has surged, driven by advancements in medicinal chemistry and bioconjugation techniques. The thiadiazole moiety is known for its bioactivity, often incorporated into molecules targeting enzymes or receptors. This compound’s sulfonyl chloride functionality allows for efficient coupling reactions, making it a versatile tool for peptide modification, probe synthesis, and covalent inhibitor design—topics frequently searched in academic and industrial databases.

From an SEO perspective, users often search for terms like "sulfonyl chloride applications", "thiadiazole derivatives in drug discovery", or "CAS 2137865-75-7 supplier". Addressing these queries, this compound’s stability under controlled conditions and compatibility with common solvents (e.g., DCM, THF) are critical for laboratory workflows. Its role in click chemistry and cross-coupling reactions aligns with trends in modular synthesis, a hot topic in green chemistry discussions.

Another key area of interest is the compound’s potential in biopharmaceuticals. With the rise of ADC (antibody-drug conjugates) and PROTACs, (5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride could serve as a linker or warhead component. Researchers exploring "targeted drug delivery" or "small molecule inhibitors" may find this compound particularly relevant. Its electron-withdrawing properties also make it useful in polymer chemistry for designing functional materials.

Quality and safety data are paramount for users. While not classified as hazardous under standard guidelines, proper handling of sulfonyl chlorides requires anhydrous conditions and inert atmospheres. Suppliers often highlight batch purity (≥95% by HPLC) and storage recommendations (−20°C under argon), which are common search keywords for procurement specialists. Regulatory compliance, such as REACH registration status, further enhances its marketability.

In summary, (5-ethyl-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride (CAS 2137865-75-7) bridges multiple disciplines, from organic synthesis to biotechnology. Its adaptability to trending research areas ensures sustained interest, while its structural features cater to both academic and industrial needs. Future studies may explore its utility in catalysis or diagnostic reagents, further expanding its applications.

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